Sulpho NHS biotin
Overview
Description
Sulfo-NHS-Biotin, also known as sulfosuccinimidobiotin, is a water-soluble biotinylation reagent. It is widely used for labeling antibodies, proteins, and other molecules containing primary amines. This compound is particularly useful for cell surface labeling due to its inability to permeate cell membranes .
Mechanism of Action
Target of Action
Sulfo NHS Biotin primarily targets proteins that have primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide . The compound is particularly useful for labeling antibodies and other primary amine-containing macromolecules .
Mode of Action
Sulfo NHS Biotin operates by reacting with the primary amines of proteins to form stable amide bonds . This reaction is efficient in alkaline buffers .
Biochemical Pathways
The biochemical pathway involved in the action of Sulfo NHS Biotin is the biotinylation of proteins . Biotinylation is a process where biotin is attached to proteins, antibodies, and other molecules, facilitating their immobilization, purification, or detection using streptavidin resins or probes .
Pharmacokinetics
The pharmacokinetics of Sulfo NHS Biotin involve its solubility and reactivity. The compound is water-soluble, which allows reactions to be performed in the absence of organic solvents . It is also amine-reactive, meaning it reacts with primary amines such as lysine side-chains or the amino-termini of polypeptides . The compound forms permanent amide bonds, and its spacer arm cannot be cleaved .
Result of Action
The result of Sulfo NHS Biotin’s action is the biotinylation of the target proteins . This enables the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system, such as a fluorescent or radioactive label . The biotinylated proteins can be purified from unlabeled proteins using immobilized streptavidin and avidin .
Action Environment
The action of Sulfo NHS Biotin is influenced by environmental factors. For instance, the compound is moisture-sensitive , and it is recommended to store the vial of biotin reagent at -20°C with desiccant . This means that as long as the cell remains intact, only primary amines exposed on the surface will be biotinylated .
Biochemical Analysis
Biochemical Properties
Sulpho NHS Biotin plays a significant role in biochemical reactions. It reacts with primary amines (-NH2), such as lysine side-chains or the amino-termini of polypeptides, to form stable amide bonds . This property allows this compound to interact with a wide range of enzymes, proteins, and other biomolecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is used for cell surface labeling, as it does not permeate cell membranes due to its negatively charged reagent . This allows for the specific labeling of surface proteins of whole cells .
Molecular Mechanism
The mechanism of action of this compound involves the formation of stable amide bonds with primary amines in proteins. This is achieved through the reaction of the NHS-activated biotins with primary amino groups (-NH2) in alkaline buffers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfo-NHS-Biotin is synthesized by attaching a negatively charged sulfonate group to the N-hydroxysuccinimide ring structure. This modification enhances its water solubility, allowing it to be used directly in aqueous reactions without the need for organic solvents .
Industrial Production Methods: The industrial production of Sulfo-NHS-Biotin involves the reaction of biotin with N-hydroxysulfosuccinimide in the presence of a coupling agent. The reaction is typically carried out in an aqueous buffer at a controlled pH to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Sulfo-NHS-Biotin primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), aqueous buffers (e.g., phosphate-buffered saline).
Conditions: The reaction is typically carried out at a pH range of 7-9 and at room temperature or slightly elevated temperatures.
Major Products: The major product of the reaction between Sulfo-NHS-Biotin and primary amines is a biotinylated molecule, where the biotin moiety is covalently attached to the target molecule via an amide bond .
Scientific Research Applications
Sulfo-NHS-Biotin has extensive applications in scientific research, including:
Protein Labeling: It is used to biotinylate antibodies and other proteins, facilitating their immobilization, purification, or detection using streptavidin resins or probes.
Cell Surface Labeling: Due to its water solubility and membrane impermeability, it is ideal for labeling cell surface proteins without affecting intracellular components.
Bioconjugation: It is employed in the conjugation of biotin to various biomolecules, enabling their detection and isolation in complex mixtures.
Medical Research: Sulfo-NHS-Biotin is used in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), to detect specific proteins or antibodies.
Comparison with Similar Compounds
Sulfo-NHS-Biotin is unique due to its water solubility and membrane impermeability. Similar compounds include:
NHS-Biotin: Unlike Sulfo-NHS-Biotin, NHS-Biotin is not water-soluble and requires organic solvents for dissolution.
Sulfo-NHS-LC-Biotin: This compound has a longer spacer arm, providing more flexibility in labeling applications where steric hindrance is a concern.
Sulfo-NHS-SS-Biotin: This variant contains a cleavable disulfide bond, allowing for reversible labeling of proteins and cell surface primary amines.
Sulfo-NHS-Biotin stands out for its ease of use in aqueous solutions and its specificity for cell surface labeling, making it a valuable tool in various biochemical and medical research applications.
Properties
IUPAC Name |
sodium;2,5-dioxo-1-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyloxy]pyrrolidine-3-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O8S2.Na/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12;/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREOJRVDBCALEG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N3NaO8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119616-38-5 | |
Record name | (+)-Biotin-3-sulfo-N-hydroxysuccinimide ester sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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